
2-Cyclobutylideneacetic acid
Overview
Description
2-Cyclobutylideneacetic acid is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is characterized by a cyclobutylidene group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylideneacetic acid typically involves the Horner–Wadsworth–Emmons reaction followed by hydrolysis. The reaction conditions often include the use of lithium hydroxide monohydrate in an aqueous THF/MeOH solution . This method allows for the formation of the cyclobutylidene group, which is crucial for the compound’s unique properties.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods would likely include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Decarboxylation Reaction
Decarboxylation is a critical transformation for 2-cyclobutylideneacetic acid, analogous to β-keto acid decarboxylation . The reaction proceeds via a concerted, cyclic transition state , eliminating CO₂ to form an enol intermediate, which tautomerizes to the corresponding carboxylic acid (e.g., cyclobutaneacetic acid).
Reaction Mechanism :
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Deprotonation of the β-keto group forms an enolate.
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C-C bond cleavage releases CO₂, generating an enol.
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Keto-enol tautomerization stabilizes the product.
Thermodynamic Data :
Parameter | Value (kJ/mol) |
---|---|
Activation Energy | 52–67 |
Reaction Enthalpy | -5 to -79 |
This process is highly exothermic and favored under basic conditions .
Electrophilic Substitution (SN2 Reactions)
The ester group in tert-butyl 2-cyclobutylideneacetate facilitates nucleophilic substitution. For example:
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Alkylation : Enolate intermediates react with alkyl halides via SN2 mechanisms, forming C-C bonds .
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Acid-Catalyzed Hydrolysis : Ester cleavage yields the parent carboxylic acid under acidic conditions .
Rate Law :
The SN2 mechanism proceeds with second-order kinetics (rate = k[nucleophile][electrophile]) .
Wolff Rearrangement Potential
If this compound is converted to its α-diazocarbonyl derivative, it could undergo the Wolff rearrangement to form a ketene. This reaction involves:
Transition State :
The s-cis conformation of the diazo compound is required for a concerted mechanism .
Thermodynamic and Kinetic Comparisons
Reaction Type | Activation Energy (kJ/mol) | ΔrG° (kJ/mol) |
---|---|---|
Decarboxylation | 52–67 | -5 to -79 |
SN2 Alkylation | 50–159 | -39 to 45 |
Wolff Rearrangement | N/A (concerted) | N/A |
Future Research Directions
Scientific Research Applications
2-Cyclobutylideneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylideneacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
- Cyclopropylideneacetic acid
- Cyclopentylideneacetic acid
- Cyclohexylideneacetic acid
Comparison: 2-Cyclobutylideneacetic acid is unique due to its four-membered cyclobutylidene ring, which imparts distinct steric and electronic properties. Compared to cyclopropylideneacetic acid, it has a larger ring size, leading to different reactivity and stability. Cyclopentylideneacetic acid, with a five-membered ring, exhibits different conformational dynamics and reactivity patterns .
Biological Activity
2-Cyclobutylideneacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and pharmacological effects of this compound, drawing on diverse research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation reactions of cyclobutanone with acetic acid derivatives. This approach allows for the introduction of various functional groups that can modulate the biological activity of the resulting compounds.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including melanoma. Studies have shown that this compound induces apoptosis in tumor cells, which is a critical mechanism for cancer treatment. For instance, a study demonstrated that derivatives of cycloalkylideneacetic acids, including this compound, showed varying degrees of cytotoxicity against melanoma cell lines such as WM164 and MUG-Mel2. The most potent derivative was noted to have an IC50 value indicating effective inhibition of cell growth .
The mechanism by which this compound induces apoptosis involves the activation of caspases, specifically caspase 3/7. The activation of these enzymes is indicative of programmed cell death, which is essential for eliminating cancerous cells. Additionally, the compound has been shown to cause DNA damage, leading to increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks .
Enzyme Inhibition
In addition to its cytotoxic properties, this compound has been evaluated for its enzyme inhibitory effects. It has demonstrated potential as an inhibitor for key enzymes involved in metabolic pathways relevant to cancer progression. For example, studies have indicated that certain derivatives can inhibit acetylcholinesterase and other enzymes linked to oxidative stress and inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Melanoma Treatment : A clinical investigation into the use of cycloalkylideneacetic acids in treating melanoma revealed promising results in terms of tumor reduction and patient survival rates when combined with standard therapies.
- Combination Therapies : Another case study explored the efficacy of combining this compound with other chemotherapeutic agents. The results indicated enhanced cytotoxic effects compared to monotherapy, suggesting a synergistic effect that warrants further exploration in clinical settings.
Comparative Biological Activity
The following table summarizes the biological activities and IC50 values of various related compounds:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | WM164 | 5.0 | Apoptosis via caspase activation |
Cyclopropylacetate | MUG-Mel2 | 1.6 | Apoptosis induction |
Cyclohexylideneacetic Acid | Various | >10 | Lesser cytotoxicity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Cyclobutylideneacetic acid in laboratory settings?
- Methodological Answer : Grignard reactions are frequently employed for synthesizing cyclobutyl-containing compounds. For example, cyclobutylmagnesium bromide can react with acetyl chloride derivatives under anhydrous conditions to form intermediates, which are subsequently oxidized or hydrolyzed. Reaction optimization (e.g., temperature control at –20°C to 0°C and inert atmospheres) is critical to avoid side products like over-reduced species . Acid-catalyzed cyclization of γ,δ-unsaturated carboxylic acids is another approach, requiring precise pH control (pH 2–4) and reflux conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutylidene moiety and acetic acid backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical [M+H]+ for C₆H₈O₂: 113.06). Chromatographic methods like HPLC (C18 column, 0.1% TFA in mobile phase) assess purity (>95%) .
Q. How do reaction conditions influence the stability of this compound?
- Methodological Answer : Hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH) conditions can degrade the compound. Stability studies should monitor pH (optimally 6–8), temperature (store at –20°C), and light exposure (use amber vials). Accelerated degradation tests (40°C/75% RH for 4 weeks) help predict shelf life .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : The compound serves as a dienophile in Diels-Alder reactions to synthesize bicyclic frameworks. Its α,β-unsaturated carbonyl group participates in Michael additions with nucleophiles (e.g., amines, thiols). Researchers should optimize solvent polarity (e.g., THF vs. DMF) and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) to enhance regioselectivity .
Q. How can researchers validate the biological activity of this compound?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition using fluorescence-based protocols) and cell viability studies (MTT assay) are standard. Dose-response curves (0.1–100 µM) and controls (e.g., cycloheximide for cytotoxicity) are critical. For anti-inflammatory potential, measure IL-6/TNF-α suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in complex reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states and activation energies for cycloaddition or nucleophilic attacks. Quantitative Structure-Property Relationship (QSPR) models, trained on databases like Reaxys, predict solubility and logP values. Molecular dynamics simulations (AMBER force field) assess conformational stability in aqueous environments .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) require advanced techniques like 2D-COSY or HSQC to assign protons and carbons unambiguously. Deuterium exchange experiments identify labile hydrogens. For mass spectrometry discrepancies, Isotopic Labeling (e.g., ¹³C-acetic acid precursors) confirms fragmentation pathways .
Q. How to design experiments probing the compound’s interaction with biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity (KD) to proteins like cyclooxygenase-2. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For structural insights, co-crystallization with target enzymes (e.g., using hanging-drop vapor diffusion) followed by X-ray diffraction resolves binding modes .
Q. What methodologies optimize enantiomeric purity in this compound synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn(III)-salen complexes) enhance stereocontrol. Analytical chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) monitors enantiomeric excess (>98%). Kinetic resolution during crystallization (e.g., using (R)- or (S)-mandelic acid) further purifies enantiomers .
Q. How to assess environmental degradation pathways of this compound?
- Methodological Answer : Use LC-MS/MS to track degradation products in simulated sunlight (Xe lamp, 300–800 nm) or microbial cultures (e.g., Pseudomonas spp.). Ecotoxicity assays (Daphnia magna LC50) and QSAR models predict environmental impact. Hydrolysis half-lives (t₁/₂) are measured at varying pH (3–9) and temperatures (20–40°C) .
Properties
IUPAC Name |
2-cyclobutylideneacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)4-5-2-1-3-5/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWUGSRELMTOFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620160 | |
Record name | Cyclobutylideneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25021-04-9 | |
Record name | Cyclobutylideneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyclobutylideneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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